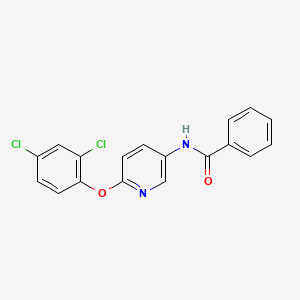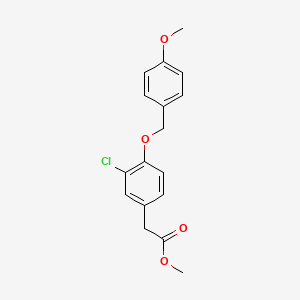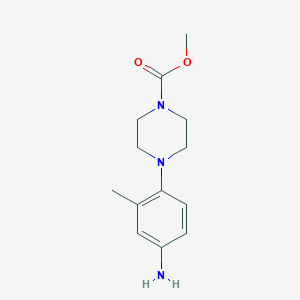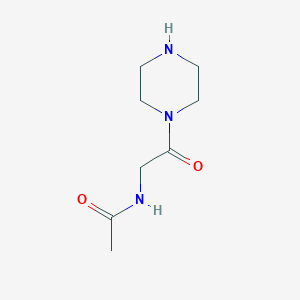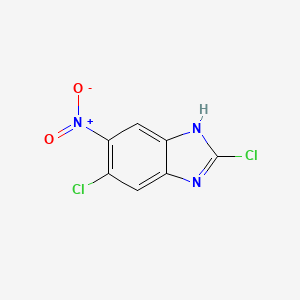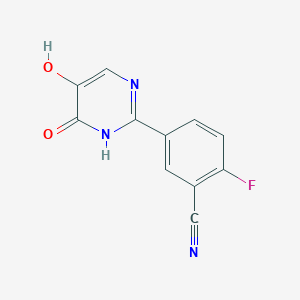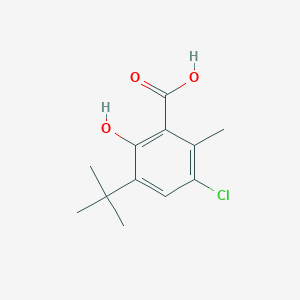![molecular formula C8H11N3 B15358123 2-Cyclopropyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole](/img/structure/B15358123.png)
2-Cyclopropyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole is a heterocyclic compound characterized by its unique structure, which includes a cyclopropyl group attached to a tetrahydropyrrolo[3,4-d]imidazole core. This compound belongs to the class of imidazoles, which are known for their diverse biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole typically involves multiple steps, starting with the construction of the imidazole ring. One common approach is the cyclization of a suitable precursor containing the cyclopropyl group and the necessary nitrogen atoms. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The choice of reagents and solvents, as well as the optimization of reaction conditions, are crucial for achieving high yields and minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Cyclopropyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2-Cyclopropyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.
Medicine: In the medical field, this compound has been investigated for its therapeutic properties. It has shown promise in the treatment of various diseases, including cancer and infectious diseases.
Industry: In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.
Wirkmechanismus
The mechanism by which 2-Cyclopropyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Imidazole: A simpler heterocyclic compound with similar biological and chemical properties.
Pyrrolopyrazine: A related compound with a pyrrole and pyrazine ring structure, known for its biological activities.
Tetrahydropyrrolo[3,4-c]pyrazole: Another related compound with a similar core structure.
Uniqueness: 2-Cyclopropyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole stands out due to its cyclopropyl group, which imparts unique chemical and biological properties compared to its analogs
Eigenschaften
Molekularformel |
C8H11N3 |
|---|---|
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
2-cyclopropyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole |
InChI |
InChI=1S/C8H11N3/c1-2-5(1)8-10-6-3-9-4-7(6)11-8/h5,9H,1-4H2,(H,10,11) |
InChI-Schlüssel |
KMVNXPWNUVXKIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=NC3=C(N2)CNC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Bromo-1-chloro-2-[(4-cyclobutyloxyphenyl)methyl]benzene](/img/structure/B15358044.png)

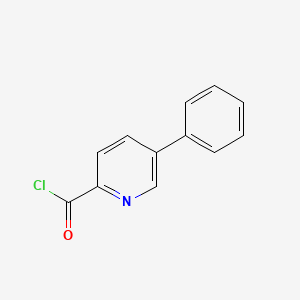
![5-[[(4-iodophenyl)amino]methylene]-2,2-dimethyl-1,3-Dioxane-4,6-dione](/img/structure/B15358074.png)
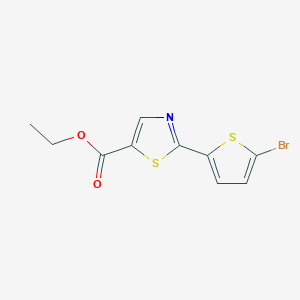
![2-(3,4-Dimethoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B15358083.png)
